

Application Notes and Protocols for Brigatinib in Cellular Thermal Shift Assays (CETSA)

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Compound of Interest

Compound Name: Brigatinib C

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Introduction

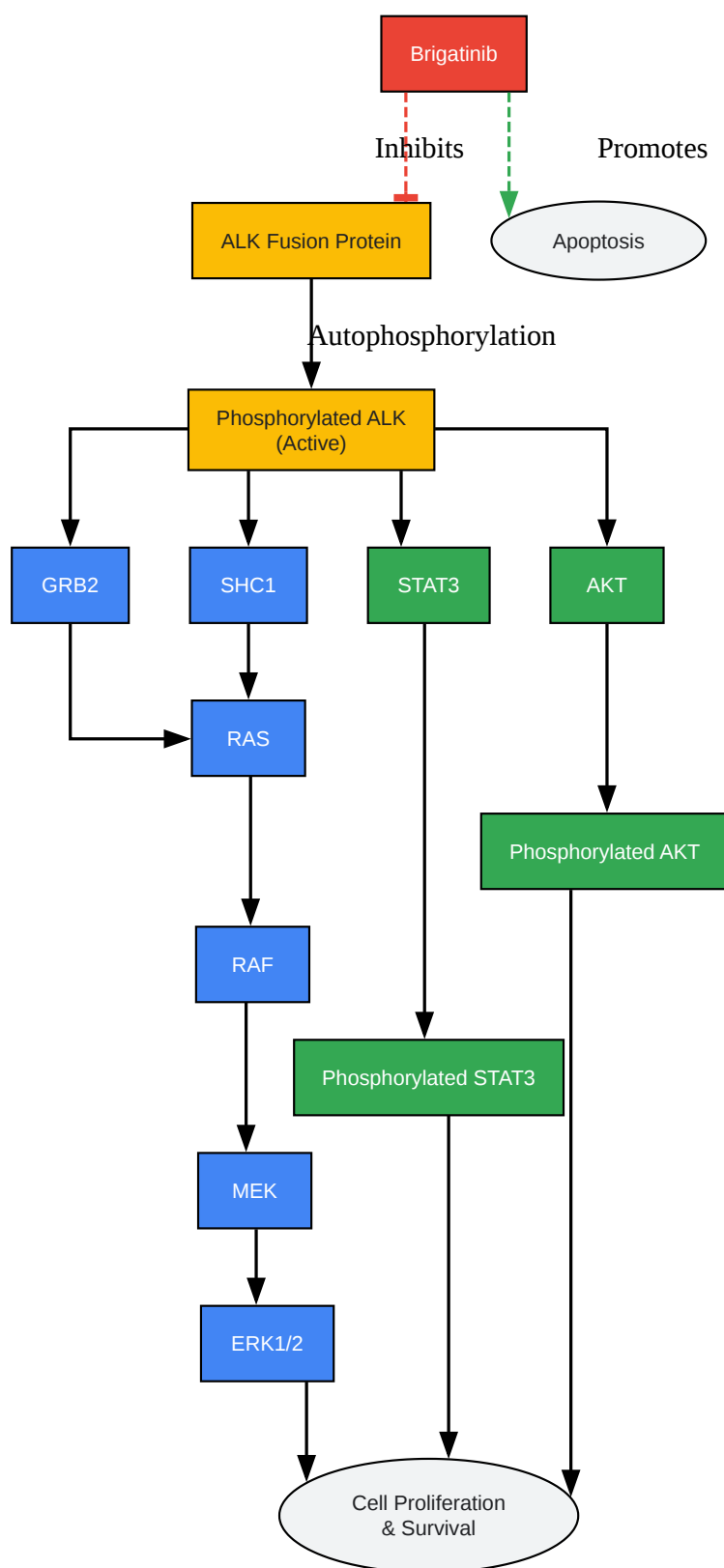
Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).^{[1][2]} It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).^[3] Brigatinib's mechanism of action involves binding to the ATP-binding site of the ALK kinase, inhibiting its autophosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival, such as STAT3, AKT, and ERK1/2.^{[1][3][4]} Beyond ALK, brigatinib also shows activity against ROS1 and certain EGFR mutations.^{[1][4]}

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a drug with its target protein within the native cellular environment.^{[5][6]} The principle of CETSA is based on ligand-induced thermal stabilization of proteins; the binding of a drug like Brigatinib to its target protein, such as ALK, increases the protein's resistance to heat-induced denaturation.^{[7][8]} By subjecting cells to a temperature gradient and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the drug indicates target engagement.^[7]

These application notes provide a detailed protocol for utilizing CETSA to monitor the target engagement of Brigatinib with ALK in a cellular context.

Signaling Pathway of Brigatinib Action

Brigatinib primarily inhibits the ALK signaling pathway. Upon binding to the ATP-binding pocket of the ALK fusion protein, it blocks downstream signaling cascades that promote cell survival, proliferation, and migration.



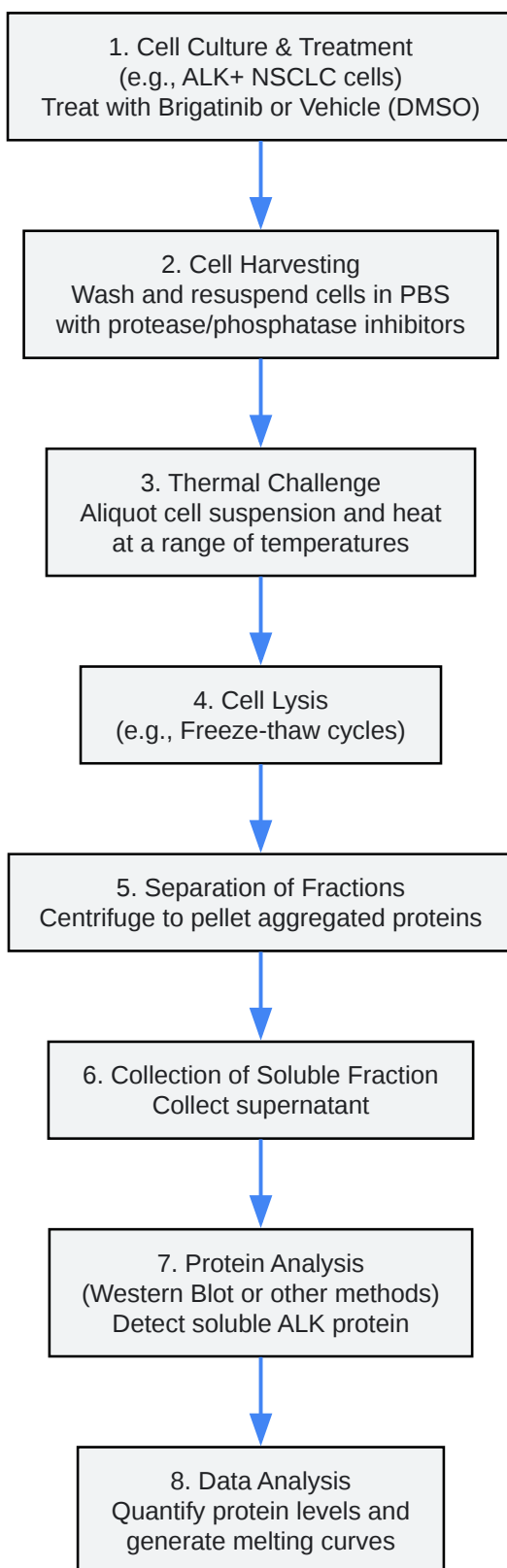
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Figure 1: Simplified ALK signaling pathway inhibited by Brigatinib.

Experimental Protocols

CETSA Workflow Overview

The general workflow for a CETSA experiment involves cell treatment, a heating step, cell lysis, and detection of the soluble target protein.



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Figure 2: General workflow for a Cellular Thermal Shift Assay experiment.

Detailed Protocol 1: CETSA Melt Curve for Brigatinib

This protocol aims to determine the thermal stabilization of ALK induced by Brigatinib treatment.

Materials:

- ALK-positive NSCLC cell line (e.g., H3122)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Brigatinib (stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Protease and phosphatase inhibitor cocktails
- PCR tubes
- Thermal cycler
- Microcentrifuge
- Reagents for protein quantification (e.g., BCA assay)
- Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer)
- Primary antibody against ALK
- Loading control primary antibody (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

Procedure:

- Cell Culture and Treatment:
 - Culture H3122 cells to 80-90% confluency.
 - Treat cells with a saturating concentration of Brigatinib (e.g., 1-5 μM) or an equivalent volume of DMSO for 2 hours at 37°C.
- Cell Harvesting and Preparation:
 - Harvest cells by scraping.
 - Wash the cell pellet twice with ice-cold PBS.
 - Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 10-20 $\times 10^6$ cells/mL.
- Thermal Challenge:
 - Aliquot the cell suspension into PCR tubes (50-100 μL per tube).
 - Heat the aliquots in a thermal cycler for 3 minutes at a range of temperatures (e.g., 42°C to 66°C in 2°C increments).
 - Include an unheated control sample.
- Cell Lysis:
 - Immediately after heating, cool the tubes on ice.
 - Lyse the cells using three freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at 25°C).
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the cell lysates at 20,000 $\times g$ for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Quantification and Analysis:

- Carefully collect the supernatant (soluble protein fraction).
- Determine the protein concentration of the soluble fraction using a BCA assay.
- Normalize the protein concentration for all samples.
- Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against ALK.
- Re-probe the blot with a loading control antibody to ensure equal loading.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - For each temperature point, normalize the ALK band intensity to the unheated control.
 - Plot the normalized intensity versus temperature to generate melting curves for both Brigatinib-treated and vehicle-treated samples.

Detailed Protocol 2: Isothermal Dose-Response (ITDR) CETSA for Brigatinib

This protocol is used to determine the potency of Brigatinib in engaging ALK at a fixed temperature.

Procedure:

- Cell Culture and Treatment:
 - Culture H3122 cells as described above.
 - Treat cells with a serial dilution of Brigatinib (e.g., 0.1 nM to 10 μ M) or DMSO for 2 hours at 37°C.
- Cell Harvesting and Preparation:
 - Follow the same procedure as in Protocol 1.

- Thermal Challenge:
 - Based on the melting curve from Protocol 1, select a single temperature that results in significant, but not complete, protein denaturation in the vehicle-treated sample (e.g., Tagg of the vehicle control).
 - Heat all samples (including unheated controls) at this chosen temperature for 3 minutes.
- Lysis, Separation, and Analysis:
 - Follow steps 4-6 from Protocol 1.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Normalize the ALK band intensity of each drug-treated sample to the DMSO-treated, unheated control.
 - Plot the normalized soluble ALK fraction against the logarithm of the **Brigatinib** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Brigatinib required to achieve 50% of the maximal thermal stabilization.

Data Presentation

Disclaimer: The following tables present hypothetical, representative data for illustrative purposes, as specific quantitative CETSA data for Brigatinib is not widely available in public literature. The values are intended to demonstrate the expected format and trends.

Table 1: Representative CETSA Melt Curve Data for ALK with Brigatinib (1 μ M)

Temperature (°C)	Vehicle (DMSO) - Soluble ALK (%)	Brigatinib (1 μ M) - Soluble ALK (%)
42	100	100
44	98	100
46	95	99
48	85	98
50	70	96
52	52	92
54	35	85
56	20	75
58	10	60
60	5	45
62	2	25
64	<1	10
66	<1	5

Table 2: Representative Isothermal Dose-Response (ITDR) CETSA Data for Brigatinib

Heating Temperature: 54°C

Brigatinib Conc. (nM)	Soluble ALK Fraction (%)
0 (Vehicle)	35
0.1	38
1	45
10	65
50	80
100	84
500	85
1000	85
10000	85
Calculated EC50 (nM)	~15

Conclusion

The Cellular Thermal Shift Assay is a robust method for confirming and quantifying the target engagement of Brigatinib with ALK in a physiologically relevant context. The provided protocols for generating CETSA melt curves and isothermal dose-response curves can be adapted to various ALK-positive cell lines to investigate Brigatinib's mechanism of action, determine its cellular potency, and potentially explore mechanisms of resistance. These assays are invaluable tools for both basic research and the preclinical development of targeted cancer therapies.

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